4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]-
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Overview
Description
4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- is a complex organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring, a methanamine group, a chloro substituent, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the methanamine group, and the attachment of the chloro and triazole substituents. Common synthetic routes include:
Formation of Benzodioxin Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone.
Attachment of Chloro and Triazole Substituents: The chloro substituent can be introduced through halogenation reactions, while the triazole moiety can be attached via click chemistry, involving the reaction of azides with alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, modulating their activity. The chloro substituent can enhance the compound’s binding affinity to its targets, while the benzodioxin ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine: This compound has a similar benzodioxin structure but with a fluoro substituent instead of chloro.
1,2,4-Triazole Derivatives: Compounds with similar triazole moieties have been studied for their biological activities.
Uniqueness
4H-1,3-Benzodioxin-8-methanamine, 6-chloro-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and triazole substituents enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-(triazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-7-12(17-13(8-14)10-23-11-24-17)9-19-15-1-3-16(4-2-15)22-20-5-6-21-22/h1-8,19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNMCIJCCQPQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CNC3=CC=C(C=C3)N4N=CC=N4)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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